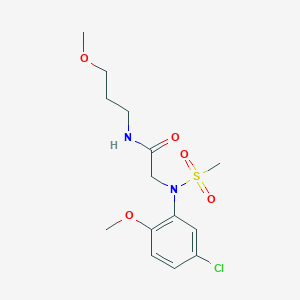![molecular formula C21H17F3N2O3S B4936856 N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide CAS No. 416887-33-7](/img/structure/B4936856.png)
N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide
描述
N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide, commonly known as MPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTP is a member of the benzamide family and is known for its unique chemical structure, which makes it a promising candidate for various scientific studies.
作用机制
MPTP acts by inhibiting the activity of complex I of the mitochondrial electron transport chain, leading to the formation of reactive oxygen species and the eventual death of dopaminergic neurons. This mechanism of action is similar to that of the pesticide rotenone and is thought to be responsible for the development of Parkinson's disease in animal models.
Biochemical and Physiological Effects
MPTP has been shown to have a number of biochemical and physiological effects. In addition to its role in inducing Parkinson's disease, MPTP has been shown to induce apoptosis in various cell types, including neuronal cells. MPTP has also been shown to cause oxidative stress and inflammation, which may contribute to the development of various diseases.
实验室实验的优点和局限性
One of the main advantages of using MPTP in lab experiments is its ability to induce Parkinson's disease in animal models, which allows researchers to study the disease in a controlled environment. However, MPTP is also known to have toxic effects on other cell types, which may limit its use in certain experiments.
未来方向
There are several future directions for research on MPTP. One area of interest is the development of new drugs that target the mitochondrial electron transport chain and may be useful in the treatment of Parkinson's disease and other neurodegenerative disorders. Another area of interest is the study of the blood-brain barrier and the development of new methods for delivering drugs to the brain. Finally, further research is needed to better understand the biochemical and physiological effects of MPTP and its potential role in the development of various diseases.
合成方法
MPTP can be synthesized using a variety of methods, including the reaction of 4-(trifluoromethyl)benzoic acid with 4-aminobenzenesulfonamide in the presence of a coupling agent. The resulting product is then purified using various techniques, including column chromatography, recrystallization, and distillation.
科学研究应用
MPTP has been extensively studied for its potential applications in scientific research. One of the most promising applications of MPTP is in the field of neuroscience, where it is used to induce Parkinson's disease in animal models. MPTP is also used in the study of the blood-brain barrier and the development of new drugs for the treatment of brain disorders.
属性
IUPAC Name |
N-[4-[(2-methylphenyl)sulfamoyl]phenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3S/c1-14-4-2-3-5-19(14)26-30(28,29)18-12-10-17(11-13-18)25-20(27)15-6-8-16(9-7-15)21(22,23)24/h2-13,26H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZYPBSIXLYMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101144743 | |
| Record name | N-[4-[[(2-Methylphenyl)amino]sulfonyl]phenyl]-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101144743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[(2-Methylphenyl)amino]sulfonyl]phenyl]-4-(trifluoromethyl)benzamide | |
CAS RN |
416887-33-7 | |
| Record name | N-[4-[[(2-Methylphenyl)amino]sulfonyl]phenyl]-4-(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=416887-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[[(2-Methylphenyl)amino]sulfonyl]phenyl]-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101144743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4936780.png)



![N-mesityl-2-methyl-3-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}propanamide](/img/structure/B4936801.png)

![2-{[(2-phenylimidazo[1,2-a]pyridin-3-yl)amino]carbonyl}benzoic acid](/img/structure/B4936820.png)
![N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4936823.png)
![N-{[(diphenylmethyl)amino]carbonyl}benzamide](/img/structure/B4936828.png)

![2,2'-[(butylimino)bis(methylene)]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B4936853.png)
![6-[3-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4936860.png)

